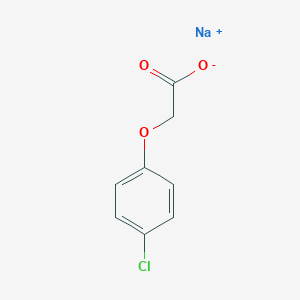

sodium;2-(4-chlorophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

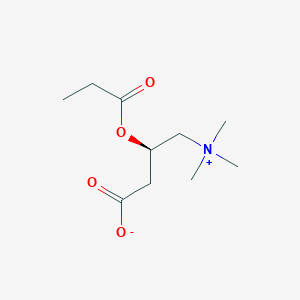

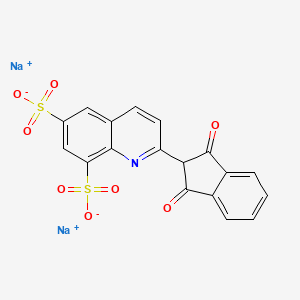

Sodium 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C8H6ClNaO3. It is commonly used as a plant growth regulator due to its ability to promote growth at low concentrations and inhibit growth at higher concentrations . This compound is characterized by its white needle-like or prismatic crystals and slight phenolic odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 2-(4-chlorophenoxy)acetate is synthesized through the condensation of phenol and chloroacetic acid under alkaline conditions. The process involves heating phenol in a reaction kettle, adding 15% sodium hydroxide, and then introducing a mixed aqueous solution of chloroacetic acid and sodium carbonate. The mixture is heated and refluxed for four hours. After cooling, the reactant is neutralized and acidified with hydrochloric acid to a pH of 2-3, resulting in the formation of phenoxyacetic acid. This acid is then dissolved in glacial acetic acid, and chlorine gas is introduced slowly under the catalysis of iodine at 26-34°C. The resulting p-chlorophenoxyacetic acid is precipitated in cold water, filtered, washed to neutral, and dried. Finally, it is neutralized with sodium carbonate to obtain sodium 2-(4-chlorophenoxy)acetate .

Industrial Production Methods: The industrial production of sodium 2-(4-chlorophenoxy)acetate follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound’s stability and effectiveness as a plant growth regulator .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.

Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids.

Aplicaciones Científicas De Investigación

Sodium 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies related to plant growth and development, particularly in understanding the effects of plant growth regulators.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating plant hormone pathways.

Industry: Utilized in agriculture as a plant growth regulator to enhance crop yields and control weed growth.

Mecanismo De Acción

The mechanism of action of sodium 2-(4-chlorophenoxy)acetate involves its interaction with plant hormone pathways, particularly auxins. It mimics the action of natural auxins, promoting cell elongation and division at low concentrations. At higher concentrations, it inhibits growth by disrupting normal cellular processes. The compound targets specific receptors and pathways involved in plant growth regulation .

Comparación Con Compuestos Similares

4-Chlorophenoxyacetic Acid: Similar in structure but lacks the sodium ion.

2,4-Dichlorophenoxyacetic Acid: Another plant growth regulator with two chloro groups, making it more potent.

Phenoxyacetic Acid: Lacks the chloro group, resulting in different biological activity.

Uniqueness: Sodium 2-(4-chlorophenoxy)acetate is unique due to its specific balance of promoting and inhibiting plant growth, depending on concentration. This dual action makes it particularly useful in agricultural applications where precise control of plant growth is required .

Propiedades

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFXLWWGIUWAI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

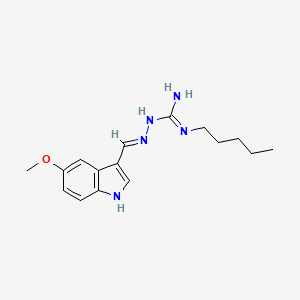

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)

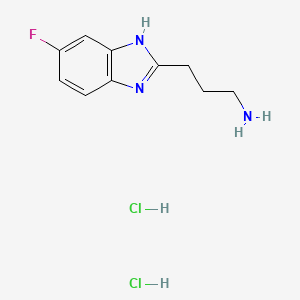

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)

![2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818541.png)

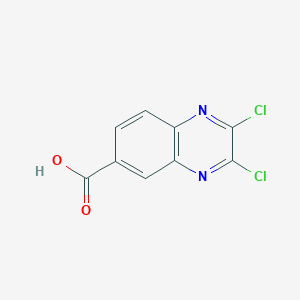

![[4-(pyrrolidin-1-ylsulfonylmethyl)anilino]azanium;chloride](/img/structure/B7818559.png)